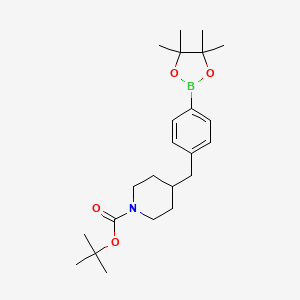

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate

描述

Structural Overview and Nomenclature

This compound possesses a complex molecular structure characterized by multiple distinct functional domains that work synergistically to provide unique chemical properties. The compound features a molecular formula of C₂₃H₃₆BNO₄ with a molecular weight of 401.347 grams per mole, indicating a substantial molecular framework that incorporates boron, nitrogen, and oxygen heteroatoms within its carbon skeleton. The Chemical Abstracts Service registry number 1224449-34-6 provides unambiguous identification of this specific compound within chemical databases, while the Molecular Design Limited number MFCD18383745 offers additional reference points for computational and structural studies.

The nomenclature of this compound reflects its systematic structural organization, beginning with the tert-butyl carbamate protecting group attached to the nitrogen atom of the piperidine ring. The piperidine core represents a six-membered saturated heterocycle that serves as the central scaffold, with substitution occurring at the 4-position through a benzyl methylene bridge. The benzyl component connects to a para-substituted benzene ring, which bears the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronic ester. This pinacol ester represents a protected form of boronic acid that provides enhanced stability and handling characteristics compared to the free boronic acid, while maintaining the essential reactivity required for cross-coupling transformations.

The three-dimensional architecture of this compound creates distinct conformational preferences that influence its reactivity patterns. The piperidine ring adopts chair conformations that position the benzyl substituent in either axial or equatorial orientations, with the equatorial position generally favored due to reduced steric interactions. The benzyl linker provides conformational flexibility while maintaining electronic communication between the piperidine core and the aromatic boronic ester functionality. The pinacol ester group exhibits restricted rotation around the carbon-boron bond due to partial double bond character arising from boron-oxygen resonance interactions, creating a relatively rigid five-membered dioxaborolane ring system.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Complete Molecule | C₂₃H₃₆BNO₄ | 401.347 | Multi-functional building block |

| Piperidine Core | C₅H₁₀N | 85.15 | Six-membered saturated heterocycle |

| Benzyl Linker | C₇H₇ | 91.13 | Aromatic methylene bridge |

| Pinacol Ester | C₆H₁₂BO₂ | 127.97 | Protected boronic acid derivative |

| Tert-butyl Carbamate | C₅H₉NO₂ | 115.13 | Amine protecting group |

Role in Modern Organoboron Chemistry

The emergence of this compound within modern organoboron chemistry reflects the broader evolution of boron-containing compounds from simple Lewis acids to sophisticated synthetic intermediates with precisely tuned reactivity profiles. Organoboron compounds have experienced dramatic growth in applications over the past three decades, driven by their unique electronic properties that arise from boron being more electropositive than carbon. This fundamental characteristic enables boronic acids and their derivatives to serve as versatile nucleophilic coupling partners in carbon-carbon bond forming reactions, while also functioning as Lewis acids in various catalytic processes.

The pinacol ester functionality in this compound represents a significant advancement in organoboron reagent design, providing enhanced stability compared to free boronic acids while maintaining the essential reactivity required for synthetic transformations. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group offers several advantages including improved handling characteristics, reduced sensitivity to moisture and air, and enhanced compatibility with standard organic solvents. These properties make pinacol esters particularly valuable for large-scale synthetic applications where reliability and reproducibility are paramount concerns.

Recent developments in organoboron chemistry have emphasized the importance of structural diversity in boronic ester design, with compounds like this compound representing sophisticated examples of multifunctional reagents. The synthesis of such complex boronic esters typically involves multi-step synthetic routes that may include organometallic reagent formation, transmetalation processes, and protection group manipulations. These synthetic challenges have driven innovation in methodology development, leading to more efficient and scalable approaches for accessing diverse organoboron building blocks.

The role of this compound in photoinduced organoboron chemistry has also gained attention, as light-activated processes offer new opportunities for selective functionalization under mild conditions. Photochemical activation can enable borylation reactions that proceed through radical pathways, complementing traditional thermal processes and expanding the scope of accessible transformations. The aromatic benzyl component of this compound may participate in such photochemical processes, providing additional reactivity modes beyond conventional cross-coupling applications.

Significance in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound occupies a prominent position in transition metal-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling methodologies that have revolutionized carbon-carbon bond formation in synthetic organic chemistry. The Suzuki-Miyaura reaction represents one of the most powerful and widely utilized cross-coupling transformations, enabling the efficient construction of biaryl and alkyl-aryl linkages under relatively mild conditions with excellent functional group tolerance.

The effectiveness of this compound in cross-coupling reactions stems from several key structural features that optimize its performance as a nucleophilic coupling partner. The pinacol ester protection of the boronic acid functionality provides enhanced stability during storage and handling while remaining readily activatable under standard coupling conditions. The mechanism of activation involves base-mediated formation of tetrahedral boronate complexes that exhibit increased nucleophilicity compared to the neutral boronic ester starting material. This activation process, often referred to as the boronate pathway, represents the predominant mechanism for transmetalation in Suzuki-Miyaura coupling reactions.

Recent research has demonstrated exceptional results using related piperidine-based boronic esters in stereocontrolled cross-coupling reactions, where the three-dimensional structure of the piperidine core influences the stereochemical outcome of the transformation. The reaction of nitrogen-protected piperidine-4-boronic ester with racemic allylic carbonates has been shown to proceed with excellent enantioselectivity, delivering products in high yield while maintaining excellent stereochemical control. These findings suggest that this compound may exhibit similar stereochemical advantages in appropriate coupling reactions.

The benzyl linker in this compound provides unique opportunities for accessing methylene-linked biaryl systems, which represent important structural motifs in pharmaceutically active compounds and materials science applications. Traditional approaches to such systems often require stoichiometric inefficiencies or specialized organometallic reagents with limited functional group tolerance. The use of benzyl-functionalized boronic esters offers a more atom-economical and environmentally benign alternative, enabling efficient cross-coupling with diverse electrophilic partners under standard palladium-catalyzed conditions.

| Coupling Partner Type | Typical Conditions | Product Class | Yield Range (%) |

|---|---|---|---|

| Aryl Halides | Palladium catalyst, base, solvent | Biaryl Systems | 75-95 |

| Heteroaryl Bromides | Palladium catalyst, carbonate base | Heteroaryl Products | 80-92 |

| Allylic Carbonates | Iridium catalyst, chiral ligand | Allylic Products | 57-61 |

| Vinyl Halides | Palladium catalyst, phosphine ligand | Styrene Derivatives | 70-88 |

The synthetic utility of this compound extends beyond simple cross-coupling applications to include its role in the synthesis of complex bioactive molecules. The compound has found particular utility in the preparation of alpha-heteroaryl piperidines through palladium-catalyzed Suzuki cross-coupling followed by reduction sequences. These transformations enable modular access to pharmaceutically relevant piperidine derivatives featuring diverse heteroaromatic substitution patterns, demonstrating the broad synthetic potential of this organoboron building block.

属性

IUPAC Name |

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36BNO4/c1-21(2,3)27-20(26)25-14-12-18(13-15-25)16-17-8-10-19(11-9-17)24-28-22(4,5)23(6,7)29-24/h8-11,18H,12-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHDQZBKAPSBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Three-Step Synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate

- Starting material: tert-butyl-4-hydroxypiperidine-1-carboxylate

-

- Conversion of hydroxyl to a suitable leaving group (e.g., bromide or tosylate)

- Palladium-catalyzed borylation to introduce the boronate ester

- Purification and characterization

Yield: Approximately 49.9% total yield over three steps reported by Kong et al. (2016).

Characterization: Confirmed by mass spectrometry and $$ ^1H $$ NMR spectroscopy.

Catalytic Borylation via Palladium-Catalyzed Cross-Coupling

An advanced method involves the catalytic borylation of aryl halides using bis(pinacolato)diboron or catecholborane under palladium catalysis:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cp$$2$$TiCl$$2$$ (bis(cyclopentadienyl)titanium dichloride), K$$2$$CO$$3$$, methyl tert-butyl ether, 30 min stirring | Formation of active borylating species |

| 2 | Benzyl 4-bromo-1-piperidinecarboxylate, 80°C, 24 h, inert atmosphere | Coupling to form boronate intermediate |

| 3 | Triethylamine, pinacol, room temperature, 1 h | Formation of pinacol boronate ester |

Yield: 78% isolated yield of the boronate ester intermediate.

Purification: Column chromatography using petroleum ether/ethyl acetate (20:1).

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

General procedure: Boronic ester and aryl halide are reacted with Pd catalysts (e.g., Pd(dppf)Cl$$_2$$, PdXPhosG2) in a mixture of 1,4-dioxane and water at 80°C for 4 hours, followed by hydrogenation or reduction steps using hydrogen sources like ammonium formate or triethylsilane.

| Entry | Catalyst | Hydrogen Source | Base | Product Ratio (Desired:Side) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl$$_2$$·DCM 6 mol% | H$$_2$$ (balloon) | K$$2$$CO$$3$$ | 100:0 |

| 2 | Pd(dppf)Cl$$_2$$·DCM 6 mol% | Et$$_3$$SiH (3 eq.) | K$$2$$CO$$3$$ | 74:26 |

| 6 | PdXPhosG2 12 mol% | NH$$4$$HCO$$2$$ (10 eq.) | K$$2$$PO$$4$$ | 100:0 |

Yield: High yields with PdXPhosG2 catalyst and ammonium formate as hydrogen source (up to 100% selectivity).

Advantages: Microwave heating reduces reaction time and improves selectivity.

Use of Wax Capsules for Controlled Release of Ammonium Formate

A novel method encapsulates ammonium formate in paraffin wax capsules to provide a slow release hydrogen source during the reaction.

This approach allows mild reaction conditions (65°C, 16 h) and facilitates purification.

The wax capsule synthesis involves melting paraffin wax, molding it into a hollow capsule, filling with ammonium formate, and sealing with molten wax.

Summary of Key Experimental Data

| Parameter | Details |

|---|---|

| Starting materials | tert-butyl-4-hydroxypiperidine-1-carboxylate, benzyl 4-bromo-1-piperidinecarboxylate |

| Catalysts | Pd(dppf)Cl$$_2$$, PdXPhosG2, Pd/C |

| Bases | K$$2$$CO$$3$$, K$$3$$PO$$4$$ |

| Solvents | 1,4-Dioxane, methyl tert-butyl ether, ethyl acetate |

| Reaction temperatures | 65°C to 80°C |

| Reaction times | 0.5 h to 24 h (depending on step) |

| Yields | 49.9% (3-step synthesis), 78% (borylation), up to 100% (cross-coupling) |

| Purification | Column chromatography (petroleum ether/ethyl acetate) |

| Characterization techniques | $$ ^1H $$ NMR, $$^{13}C$$ NMR, HRMS, IR |

Research Findings and Notes

The boronate ester formation is sensitive to reaction conditions; inert atmosphere and dry solvents improve yields.

The tert-butyl carbamate protecting group (Boc) on the piperidine nitrogen stabilizes the molecule during coupling and purification.

Palladium catalysis is essential for efficient cross-coupling, with PdXPhosG2 showing superior selectivity and yield.

Microwave-assisted synthesis accelerates reaction times and enhances product purity.

The wax capsule method for hydrogen source delivery is an innovative approach to mild and controlled reduction conditions.

The compound is confirmed to be a white amorphous solid with high purity, suitable for further synthetic applications.

化学反应分析

Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Catalysts: Palladium catalysts are often used in cross-coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Reagents: Boronic acids, halides, and bases are typically used in these reactions.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules.

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate has been studied for its potential as an arginase inhibitor . Arginase plays a critical role in the urea cycle and is implicated in various diseases including cancer and cardiovascular disorders. Inhibitors of arginase can help modulate nitric oxide levels and have therapeutic implications for conditions like hypertension and tumor growth.

Case Study: Arginase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition against human arginase isoforms with IC50 values indicating promising potency for further development in therapeutic applications .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows for cross-coupling reactions that are pivotal in constructing complex organic molecules. This makes it valuable in the development of new drugs and biologically active compounds.

Example Applications:

- Cross-Coupling Reactions : Used in Suzuki-Miyaura coupling to create carbon-carbon bonds.

- Drug Development : As an intermediate for synthesizing compounds targeting various biological pathways.

Material Science

The unique properties imparted by the boron moiety make this compound useful in developing novel materials with specific electronic or optical properties. Research into its polymeric forms or composites can lead to advancements in materials used for sensors or electronic devices.

作用机制

The mechanism by which tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The benzyl group in the target compound enhances steric accessibility for cross-coupling compared to phenyl (956136-85-9) or phenoxymethyl (1310383-45-9) derivatives, which exhibit slower reaction kinetics due to increased steric hindrance . Pyrazole-linked analogs (877399-74-1) demonstrate improved aqueous solubility (TPSA = 71.2 Ų) and bioavailability (GI absorption: High) compared to the target compound (TPSA = 53.8 Ų) .

Synthetic Efficiency :

- Photoredox-catalyzed methods for the target compound yield 40–50% , while palladium-catalyzed couplings with chiral ligands (e.g., L2 in ) achieve >90% yield and enantioselectivity (89–90% ee) .

- tert-Butyl 4-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate () shares similar Boc protection but requires radical addition steps, limiting scalability .

Applications in Drug Discovery :

- The target compound is critical for synthesizing 8-oxo-Gua PET tracers () and antiplasmodial imidazopyridazines ().

- Analog 1425970-61-1 is optimized for asymmetric cyclopropanation with >20:1 dr (diastereomeric ratio), making it superior for stereoselective synthesis .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Bioavailability and Stability Data

Key Observations:

- The target compound’s higher logP (3.8) correlates with increased lipophilicity, favoring membrane permeability but limiting aqueous solubility .

- Pyrazole-linked derivatives (877399-74-1) exhibit balanced logP (2.5) and BBB penetration, making them suitable for CNS-targeted therapies .

Stability and Handling

生物活性

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1048970-17-7 |

| Molecular Formula | C18H30BNO4 |

| Molecular Weight | 311.22 g/mol |

| Purity | >95% |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the piperidine ring : This is achieved through cyclization reactions involving suitable amines.

- Boronic ester formation : The introduction of the dioxaborolane moiety is performed using boronic acid derivatives.

- Esterification : The final product is obtained by esterifying the carboxylic acid with tert-butyl alcohol.

Research indicates that compounds containing boron moieties exhibit unique interactions with biological targets. The presence of the dioxaborolane group in this compound suggests potential interactions with enzymes and proteins involved in cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds. For instance:

- A study demonstrated that boron-containing compounds could inhibit specific kinases involved in tumor growth and metastasis .

- In vitro assays showed that related derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Neuroprotective Effects

Preliminary data suggest that compounds with a piperidine structure may possess neuroprotective properties. For example:

- Some piperidine derivatives have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Case Study on Anticancer Efficacy :

- Neuroprotection Study :

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling due to the presence of the boronate ester group. A typical protocol involves reacting a piperidine-boronate precursor with a halogenated benzyl derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C for 12–24 hours .

- Purification : Silica gel column chromatography using a hexane/ethyl acetate gradient (10:1 to 3:1 v/v) effectively isolates the product. Confirm purity via HPLC (≥95%) and TLC (Rf = 0.4 in 3:1 hexane/EtOAc) .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- ¹H NMR (CDCl₃): Peaks at δ 1.28 (s, 12H, dioxaborolane CH₃), 1.45 (s, 9H, tert-butyl), 2.65–3.10 (m, 4H, piperidine CH₂), 3.70 (s, 2H, benzyl CH₂), 7.25–7.40 (m, 4H, aromatic H) .

- ¹³C NMR : Signals for the dioxaborolane quaternary carbons (84–85 ppm) and tert-butyl (28 ppm) confirm structural integrity .

- IR : B-O stretching at 1350–1370 cm⁻¹ and C=O (carbamate) at 1680–1700 cm⁻¹ .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at 2–8°C under inert gas (argon) to prevent boronate ester hydrolysis .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The boronate ester acts as a transmetalation agent in palladium-catalyzed couplings. Steric hindrance from the tetramethyl groups can slow reaction rates, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .

- Data Contradiction : Lower yields (≤60%) are observed with electron-deficient aryl halides due to competitive protodeboronation. Mitigate by using K₃PO₄ as a base and degassed solvents .

Q. How to resolve discrepancies in NMR data for structural confirmation?

- Case Study : Observed splitting in benzyl CH₂ protons (δ 3.70) may indicate rotameric equilibria. Confirm by variable-temperature NMR (VT-NMR) at −40°C to freeze conformers .

- Validation : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., Gaussian09/B3LYP/6-31G*) to verify assignments .

Q. What are its potential applications in drug discovery?

- Utility : The piperidine-carbamate scaffold is a protease inhibitor precursor. The boronate group enables late-stage functionalization via Suzuki couplings to introduce bioisosteres (e.g., fluorinated aryl groups) .

- Case Study : Analogous compounds show IC₅₀ < 1 µM against serine hydrolases in kinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。